7-Hydroxyoctanoic acid
Overview
Description
7-Hydroxyoctanoic acid is a compound that has not been directly described in the provided papers. However, the papers do discuss related compounds with hydroxy functionalities and their applications. For instance, the first paper describes the synthesis of a fluorescent amino acid derivative, L-(7-hydroxycoumarin-4-yl)ethylglycine (7-HC), which is used for labeling proteins . The second paper discusses the synthesis of 7′-hydroxyabscisic acid, a metabolite of the plant hormone abscisic acid . These studies indicate the interest in hydroxy-functionalized compounds in various fields, including biochemistry and plant biology.
Synthesis Analysis
The synthesis of 7-HC, as described in the first paper, involves an improved protocol that allows for the preparation of multi-gram quantities of the compound . This optimized procedure highlights the importance of developing efficient synthetic routes for compounds of interest. The second paper outlines a twelve-step total synthesis of 7′-hydroxyabscisic acid, showcasing the complexity often involved in synthesizing natural products and their derivatives . Both papers emphasize the significance of synthetic chemistry in accessing compounds for further study and application.
Molecular Structure Analysis
Chemical Reactions Analysis
The papers provided do not detail chemical reactions specific to 7-Hydroxyoctanoic acid. However, they do describe reactions pertinent to the synthesis and functionalization of hydroxy-containing compounds. For example, the extension of 7-HC's utility in solid phase peptide synthesis demonstrates the compound's reactivity and versatility in forming peptide bonds . The hydrolysis of the methyl ester in the synthesis of 7′-hydroxyabscisic acid using porcine liver esterase is an example of a biocatalytic reaction . These reactions are indicative of the broader chemical reactivity of hydroxyl groups in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of 7-Hydroxyoctanoic acid are not discussed in the provided papers. Nonetheless, the properties of similar hydroxy-functionalized compounds can be inferred. The fluorescent nature of 7-HC suggests that it has specific optical properties that can be exploited in protein labeling . The synthesis of 7′-hydroxyabscisic acid implies that the presence of hydroxyl groups can significantly influence the biological activity of a molecule . These properties are crucial for the practical applications of such compounds in various scientific domains.
Scientific Research Applications
Chiral Hydroxyalkanoic Acid Production:
- Bacteria-derived polyhydroxyalkanoates (PHA) can be a source of chiral hydroxyalkanoic acids like 7-Hydroxyoctanoic acid. These acids are useful in the fine chemical, pharmaceutical, and medical industries due to their enantiomerically pure R-configuration. An efficient method to produce these monomers from PHA has been established, demonstrating their potential in various industries (Ren et al., 2005).
Biosynthesis and Applications:
- The microbial production of chiral hydroxyalkanoates, which includes compounds like 7-Hydroxyoctanoic acid, has been reviewed. These compounds have broad applications due to their physiological functions and potential uses in various industries (Chen & Wu, 2005).
- The de novo biosynthesis of 8-Hydroxyoctanoic acid, a related compound, has been achieved in yeast. This study highlights the potential of yeast in the industrial production of hydroxylated fatty acids, which can have various applications (Wernig, Boles, & Oreb, 2019).
Analytical and Environmental Applications:
- A study on profiling 3-hydroxy fatty acids as environmental markers of endotoxin used liquid chromatography coupled to tandem mass spectrometry. This includes analysis of compounds like 7-Hydroxyoctanoic acid and its importance in environmental and occupational health studies (Uhlig et al., 2016).
Biotechnological Conversion:
- An efficient method for the preparation of enantiomerically pure (R)-3-hydroxycarboxylic acids from bacterial polyhydroxyalkanoates, including (R)-3-hydroxyoctanoic acid, highlights the potential of these compounds in biotechnological applications. The study demonstrates the utility of these acids in producing high-purity monomers with antimicrobial activities (Ruth et al., 2007).
Safety And Hazards
Future Directions
While specific future directions for 7-Hydroxyoctanoic acid were not found, it’s worth noting that medium-chain fatty acids like 7-Hydroxyoctanoic acid are produced in hypoxic conditions by the yeast Saccharomyces cerevisiae as by-products of its metabolism and are considered fermentation inhibitors in the presence of ethanol at acidic pH . This suggests potential research directions in understanding the physiological limits between toxicity and ester production in yeast cells.
properties
IUPAC Name |
7-hydroxyoctanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-7(9)5-3-2-4-6-8(10)11/h7,9H,2-6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCMTSZRXXFMBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60864741 | |
Record name | 7-Hydroxyoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 7-Hydroxyoctanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000486 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
7-Hydroxyoctanoic acid | |
CAS RN |
17173-14-7 | |
Record name | (±)-7-Hydroxyoctanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17173-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxyoctanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017173147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Hydroxyoctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60864741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Hydroxyoctanoic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000486 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.